molecular formula C7H11N3 B2513993 3-メチル-1H,4H,5H,6H,7H-ピラゾロ[3,4-b]ピリジン CAS No. 1519426-93-7

3-メチル-1H,4H,5H,6H,7H-ピラゾロ[3,4-b]ピリジン

カタログ番号: B2513993
CAS番号: 1519426-93-7
分子量: 137.186
InChIキー: WWFROMYBLJVBHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

科学的研究の応用

Anticancer Activity

Research has highlighted the potential of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine as an anticancer agent. Studies indicate that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested for efficacy against bacteria and fungi, demonstrating significant inhibitory effects .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine and its derivatives. These compounds have been evaluated for their ability to reduce inflammation in animal models .

Structural Analogues and Comparisons

The structural uniqueness of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine allows for the exploration of related compounds with similar scaffolds. Notable analogues include:

Compound NameStructural FeaturesUnique Properties
6-Amino-3-methyl-1H-pyrazolo[3,4-b]pyridineContains an amino group at position 6Enhanced solubility and diverse reactivity
5-Amino-3-methylpyrazoleLacks the pyridine ringFocused on different biological activities
Pyrazolo[3,4-b]quinolineFused quinoline structureExhibits distinct pharmacological profiles

These structural comparisons highlight the potential for developing new therapeutic agents based on the pyrazolo[3,4-b]pyridine scaffold .

Case Study 1: Anticancer Screening

A recent study investigated the anticancer properties of various derivatives of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine against several cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of synthesized derivatives against resistant strains of bacteria. The findings suggested that certain derivatives exhibited superior efficacy compared to conventional antibiotics .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. The reaction is catalyzed by trifluoroacetic acid, leading to the formation of the desired pyrazolopyridine scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions: 3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding pyrazolopyridine N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.

作用機序

The mechanism of action of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

類似化合物との比較

Uniqueness: 3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature can influence its biological activity and selectivity towards certain molecular targets. Additionally, the pyrazolopyridine scaffold provides a versatile platform for further modifications and optimization in drug design.

生物活性

3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine (CAS No. 1519426-93-7) is a heterocyclic compound belonging to the pyrazolopyridine family. Due to its unique structural features and biological properties, it has garnered significant interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₁N₃
  • Molecular Weight : 137.18 g/mol
  • Structure : The compound features a fused ring system consisting of a pyrazole and a pyridine ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine and its derivatives:

  • Cell Cycle Arrest : Research indicates that compounds based on the pyrazolo[3,4-b]pyridine scaffold can induce cell cycle arrest in various cancer cell lines. For instance, derivatives have shown significant activity against MCF7 (breast cancer) and HCT-116 (colon cancer) cell lines by inhibiting cyclin-dependent kinases (CDK2 and CDK9), which are critical for cell cycle progression .
  • Apoptosis Induction : Compounds derived from this scaffold have been reported to induce apoptosis in cancer cells. In vitro studies demonstrated that certain derivatives enhanced caspase-3 activity and led to morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .
CompoundCell LineIC50 (μM)Mechanism
9aMCF710CDK2 inhibition
14gHCT-11612CDK9 inhibition

Enzyme Inhibition

3-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine has shown promise as an enzyme inhibitor:

  • Cyclin-dependent Kinases (CDKs) : The compound binds to the active sites of CDK2 and CDK9, effectively inhibiting their activity. This inhibition leads to disruption in cell cycle regulation and promotes apoptosis in cancer cells .

The mechanism through which 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine exerts its biological effects involves:

  • Binding to Enzymes : The compound interacts with specific enzymes involved in cell signaling pathways.
  • Inhibition of Kinase Activity : By inhibiting CDKs, it prevents the phosphorylation necessary for cell cycle progression.
  • Induction of Apoptosis : The resultant accumulation of unphosphorylated substrates leads to apoptotic signaling pathways being activated.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on MCF7 and HCT-116 Cells :
    • Researchers synthesized various derivatives and assessed their anticancer activities.
    • Notable compounds demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 12 μM against MCF7 and HCT-116 cells respectively.
    • The study concluded that structural modifications around the pyrazolo[3,4-b]pyridine core are crucial for enhancing anticancer activity .
  • Enzyme Inhibition Study :
    • A molecular docking study was conducted to evaluate the binding affinity of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine with CDK2 and CDK9.
    • Results indicated strong interactions with key amino acid residues within the active sites of these kinases .

特性

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFROMYBLJVBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。